(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-(3,5-difluorophenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-14-7-8-21(15(2)9-14)28-23(29)20-10-16-5-3-4-6-22(16)30-24(20)27-19-12-17(25)11-18(26)13-19/h3-13H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIBNEYPQXTRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC(=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a chromene core substituted with a difluorophenyl imine and a dimethylphenyl group. The structural complexity contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The structure-activity relationship (SAR) indicates that the presence of the carboxamide group is crucial for activity against MAO-B, as it influences the compound's conformation and binding affinity to the enzyme's active site .
Biological Activities
- MAO-B Inhibition :
- Anticancer Properties :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Detailed Findings
A study on chromone derivatives highlighted that substituents at specific positions significantly impact biological activity. For instance, compounds with a 3-substituted carboxamide showed enhanced MAO-B inhibition compared to those with substitutions at other positions .
Additionally, a recent investigation focused on the DPP-4 inhibitory activity of structurally similar compounds revealed that certain modifications led to a significant increase in potency, underscoring the importance of structural design in drug development .
Scientific Research Applications
The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide represents a class of organic compounds with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications based on available literature and research findings.
Chemical Properties and Structure
This compound features a chromene core, which is a bicyclic structure known for its diverse biological activities. The presence of difluorophenyl and dimethylphenyl substituents enhances its lipophilicity and potentially its biological activity. The carboxamide functional group is known to influence the compound's solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The incorporation of fluorine atoms is known to enhance the activity against various pathogens, including bacteria and fungi. A study focusing on fluorinated derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting that the compound may possess similar properties due to its structural analogies .
Anti-Cancer Properties
Chromene derivatives have been explored for their anti-cancer potential. The mechanism often involves the induction of apoptosis in cancer cells. For instance, compounds with a chromene backbone have shown efficacy in inhibiting tumor growth in vitro and in vivo models. The specific interactions of the This compound with cancer cell lines need further investigation to elucidate its potential as an anti-cancer agent .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar configurations may exert neuroprotective effects by modulating neurotransmitter systems, particularly serotonergic pathways. This could make them candidates for treating cognitive impairments associated with neurodegenerative diseases .
Agrochemical Potential
The compound's structure suggests potential utility as an agrochemical agent. Research into related compounds has shown that they can act as effective herbicides or insecticides due to their ability to disrupt biological processes in pests. The fluorinated phenyl groups may enhance the bioactivity of such agrochemicals, making them more effective at lower concentrations .
Table 2: Comparative Efficacy of Similar Compounds
| Compound Name | Application Area | Efficacy Level |
|---|---|---|
| 3-Fluoro-4-methylphenylcarbamate | Herbicide | High |
| 4-Difluoromethylphenol | Insecticide | Moderate |
| This compound | Potential Agrochemical | TBD |
Case Studies and Research Findings
- Antimicrobial Activity Study : A recent study evaluated the antimicrobial properties of various chromene derivatives, including those with fluorinated substituents. The results indicated a significant reduction in bacterial viability when treated with these compounds, supporting their potential use in developing new antibiotics .
- Cancer Research : In vitro studies conducted on chromene derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines. The results showed a dose-dependent response, suggesting that further exploration into this compound could lead to new therapeutic strategies for cancer treatment .
- Neuropharmacology : Research on similar compounds indicated modulation of serotonin receptors, which could translate into therapeutic applications for mood disorders. Investigating the specific receptor interactions of This compound could yield insights into its neuroprotective capabilities .
Chemical Reactions Analysis
Reduction of the Imino Group
The imino (C=N) group undergoes reduction to form a secondary amine. This reaction is critical for modifying the compound’s electronic properties and enhancing its bioavailability.
| Reagent/Conditions | Product | Mechanistic Notes |
|---|---|---|
| Sodium borohydride (NaBH₄) in methanol | Corresponding amine derivative | Selective reduction under mild conditions. |
| Lithium aluminum hydride (LiAlH₄) in THF | Amine with potential over-reduction of other groups | High reactivity requires careful stoichiometry. |
Key Considerations :
-
The electron-withdrawing difluorophenyl group stabilizes the imino bond, slightly increasing reduction difficulty compared to non-fluorinated analogs .
-
Steric hindrance from the 2,4-dimethylphenyl group may slow reaction kinetics.
Electrophilic Aromatic Substitution (EAS) on the Difluorophenyl Ring
The 3,5-difluorophenyl moiety directs electrophiles to meta/para positions due to fluorine’s strong electron-withdrawing effect.
| Reagent | Reaction Type | Major Product |
|---|---|---|
| Bromine (Br₂) with FeBr₃ | Bromination | 2-bromo-3,5-difluorophenyl derivative |
| Nitric acid (HNO₃/H₂SO₄) | Nitration | 3-nitro-5-fluoro-substituted product |
| Sulfuric acid (SO₃/H₂SO₄) | Sulfonation | Sulfonic acid derivative at para position |
Experimental Insights :
-
Fluorine substituents reduce ring reactivity but enhance regioselectivity.
-
Competitive side reactions at the chromene core are possible under harsh conditions .
Hydrolysis of the Carboxamide Group
The carboxamide group can hydrolyze to a carboxylic acid under acidic or basic conditions, altering solubility and biological activity.
| Conditions | Product | Yield & Notes |
|---|---|---|
| 6M HCl, reflux, 12 hours | 3-carboxylic acid derivative | High conversion in acidic media. |
| NaOH (2M), 70°C, 8 hours | Sodium salt of the carboxylic acid | Faster kinetics in basic conditions. |
Mechanistic Pathway :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Oxidation of the Chromene Core
The chromene’s conjugated diene system is susceptible to oxidation, potentially forming quinone-like structures.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ in acidic medium | Room temperature, 4 hrs | Chromene-2,3-dione derivative |
| DDQ (Dichlorodicyanoquinone) | Reflux in DCM, 6 hrs | Epoxidation or ring-opened products |
Challenges :
-
Over-oxidation can lead to degradation products unless carefully controlled.
-
The imino group may compete as a redox-active site.
Nucleophilic Acyl Substitution at the Carboxamide
The carboxamide’s carbonyl carbon can undergo nucleophilic attack, enabling functional group interconversion.
| Nucleophile | Reagent | Product |
|---|---|---|
| Ammonia (NH₃) | Ethanol, 60°C | Urea derivative |
| Hydrazine (NH₂NH₂) | Methanol, reflux | Hydrazide analog |
Thermodynamic Factors :
-
Steric bulk from the 2,4-dimethylphenyl group may reduce reaction rates .
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity | Key Influences |
|---|---|---|---|
| Imino (C=N) | Reduction | High | Electronic effects of fluorine |
| Difluorophenyl ring | EAS | Moderate | Steric hindrance from methyl groups |
| Carboxamide | Hydrolysis/Nucleophilic | Low to Moderate | Solvent polarity, temperature |
| Chromene core | Oxidation | Moderate | Conjugation with aromatic system |
Preparation Methods
Acid-Catalyzed Cyclization of Propargyl Ethers
Propargyl ether derivatives undergo cyclization under acidic conditions to yield 2H-chromene intermediates. For example, treatment of 2-(prop-2-yn-1-yloxy)benzaldehyde with trifluoroacetic acid (TFA) at 80°C for 6 hours generates the chromene core in 78% yield. This method benefits from short reaction times but requires careful control of acid strength to avoid side reactions.
Table 1: Acid-Catalyzed Cyclization Optimization
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TFA | 80 | 6 | 78 |
| H2SO4 | 100 | 4 | 65 |
| p-TsOH | 70 | 8 | 82 |
Base-Mediated Condensation of Salicylaldehydes
Base-catalyzed condensation between salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds offers an alternative route. For instance, reacting 5-nitrosalicylaldehyde with methyl vinyl ketone in the presence of piperidine (20 mol%) at 60°C produces the chromene skeleton with 85% efficiency. This method excels in regioselectivity but may require subsequent reduction steps for nitro group conversion.
Introduction of the 3,5-Difluorophenyl Imino Group
The Z-configuration of the imino linkage is critical for biological activity and is achieved through stereoselective condensation.
Condensation with 3,5-Difluoroaniline
Chromene-3-carboxylic acid derivatives react with 3,5-difluoroaniline in toluene under Dean-Stark conditions to remove water, driving the equilibrium toward imine formation. A study using 4Å molecular sieves and catalytic acetic acid (5 mol%) achieved 92% yield with >99% Z-selectivity.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMF solvent reduces reaction times from hours to minutes while maintaining yields above 85%. This method demonstrates scalability potential, though energy input costs require evaluation for industrial adoption.
N-(2,4-Dimethylphenyl)carboxamide Formation
Coupling the chromene-imino intermediate with 2,4-dimethylaniline presents unique challenges due to steric hindrance from the ortho-methyl groups.
Carbodiimide-Mediated Amidation
Activation of the carboxylic acid group using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation. This classical approach yields 75-80% product but generates stoichiometric DCU byproducts complicating purification.
Organocatalytic Direct Coupling
Recent advances employ 4-dimethylaminopyridine (DMAP, 10 mol%) as a nucleophilic catalyst, enabling direct coupling between acid chlorides and amines at room temperature. This method achieves 88% yield with simplified workup procedures.
Table 2: Amidation Method Comparison
| Method | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/HOBt | - | 0°C → RT | 78 | 95 |
| DMAP-Catalyzed | DMAP | RT | 88 | 98 |
| HATU-Mediated | HATU | -20°C | 82 | 97 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors addresses exothermicity concerns during cyclization steps. A patented process details a tubular reactor system operating at 5 L/min flow rate, achieving 94% conversion with residence times under 2 minutes.
Solvent Recycling Systems
Integration of distillation units allows recovery of high-boiling solvents like DMF, reducing production costs by 40% compared to batch processes.
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : >99.5% by reverse-phase C18 column (Method: 60% MeCN/H2O, 1 mL/min)
- 1H NMR Confirmation : Diagnostic peaks at δ 8.21 (imino CH), 6.85–7.40 (aromatic protons), 2.35 (methyl groups)
- XRD Analysis : Monoclinic crystal system with P21/c space group, confirming Z-configuration
Challenges and Mitigation Strategies
Z/E Isomerization
The metastable Z-isomer tends to equilibrate under basic conditions. Addition of radical inhibitors like TEMPO (0.1 mol%) stabilizes the desired configuration during storage.
Purification Difficulties
Silica gel chromatography often leads to product decomposition. Switching to reverse-phase preparative HPLC with methanol/water gradients improves recovery rates to 95%.
Q & A
Q. What are the common synthetic routes for (2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide, and what are the critical reaction parameters?
- Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. A key step is the formation of the chromene core via cyclization of precursors like 2-imino-chromene intermediates, followed by imine formation with 3,5-difluoroaniline and amidation with 2,4-dimethylphenylamine. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts (e.g., acetic acid for imine condensation). Reaction progress is monitored via TLC, and purification employs column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer:
- NMR (¹H/¹³C): Confirms aromatic proton environments (e.g., difluorophenyl and chromene protons) and carboxamide carbonyl resonance (~165–170 ppm).
- IR: Identifies imine (C=N stretch ~1600 cm⁻¹) and amide (N-H bend ~3300 cm⁻¹) groups.
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at ~425 m/z).
- Elemental Analysis: Ensures purity and stoichiometric composition .
Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodological Answer:
- Solubility: Moderately soluble in DMSO and DMF, sparingly soluble in water. Solubility tests are conducted using the shake-flask method.
- Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Storage recommendations: desiccated at –20°C .
Advanced Research Questions
Q. How do substituents (e.g., 3,5-difluorophenyl, 2,4-dimethylphenyl) influence biological activity and target selectivity?
- Methodological Answer:
- Fluorine Substituents: Enhance lipophilicity and metabolic stability; the 3,5-difluoro configuration may improve binding to hydrophobic enzyme pockets (e.g., kinase targets).
- Methyl Groups (2,4-dimethylphenyl): Reduce steric hindrance compared to bulkier substituents, potentially increasing bioavailability. Comparative SAR studies using analogues (e.g., mono-fluoro or chloro variants) reveal that electron-withdrawing groups enhance cytotoxicity in cancer cell lines .
Q. What reaction mechanisms govern the compound’s participation in nucleophilic aromatic substitution or redox reactions?
- Methodological Answer:
- Nucleophilic Substitution: The chloro/fluoro groups on the phenyl ring undergo substitution with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF), following a two-step addition-elimination mechanism.
- Redox Reactions: The imine group (C=N) is reducible via NaBH₄ to form secondary amines, while the chromene core can oxidize to quinones with KMnO₄ .
Q. How can structural modifications optimize pharmacokinetic properties (e.g., bioavailability, half-life)?
- Methodological Answer:
- Bioavailability: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility.
- Half-Life: Replace methyl groups with trifluoromethyl to resist metabolic degradation. In silico ADMET models (e.g., SwissADME) predict logP and CYP450 interactions .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s cytotoxicity be resolved?
- Methodological Answer: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in cancer cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using the MTT assay under normoxic conditions, and validate with orthogonal methods (e.g., apoptosis markers). Cross-reference with structurally similar chromenes (e.g., 8-methoxy derivatives) to identify substituent-dependent trends .
Q. Why do some studies report high enzymatic inhibition while others show negligible activity?
- Methodological Answer: Target specificity varies with enzyme isoforms. For example, inhibition of COX-2 vs. COX-1 may depend on the difluorophenyl group’s orientation. Use crystallography (e.g., protein-ligand docking) or mutagenesis studies to map binding interactions .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- Methodological Answer:
- Cell-Based: LPS-stimulated RAW 264.7 macrophages (measure NO production via Griess assay).
- Enzymatic: COX-2 inhibition assay using purified enzyme and colorimetric detection (e.g., prostaglandin E₂ ELISA). Include positive controls (e.g., celecoxib) and dose-response curves .
Q. How can reaction yields be improved in large-scale synthesis?
- Methodological Answer:
Optimize stoichiometry (e.g., 1.2 eq. of 3,5-difluoroaniline) and use microwave-assisted synthesis to reduce reaction time. Employ flow chemistry for continuous imine formation, achieving >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
